

Anle138b: A Technical Guide on its Targets and Mechanisms in Neurodegenerative Disease Models

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Compound of Interest

Compound Name: *Anle138b-F105*

Cat. No.: *B15607771*

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Introduction

Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a small-molecule compound that has emerged as a promising disease-modifying therapeutic candidate for a range of neurodegenerative diseases.^{[1][2]} Originally identified through high-throughput screening for its anti-prion activity, its therapeutic potential has been extended to other proteinopathies, including Parkinson's disease (PD), Alzheimer's disease (AD), and Multiple System Atrophy (MSA).^{[1][2][3]} The core mechanism of Anle138b revolves around its ability to modulate the aggregation of pathological protein oligomers, which are considered key neurotoxic species in these disorders.^{[1][2][4]} This compound exhibits high oral bioavailability, excellent blood-brain barrier penetration, and has shown a favorable safety profile in preclinical and early-stage clinical trials.^{[1][5][6][7]}

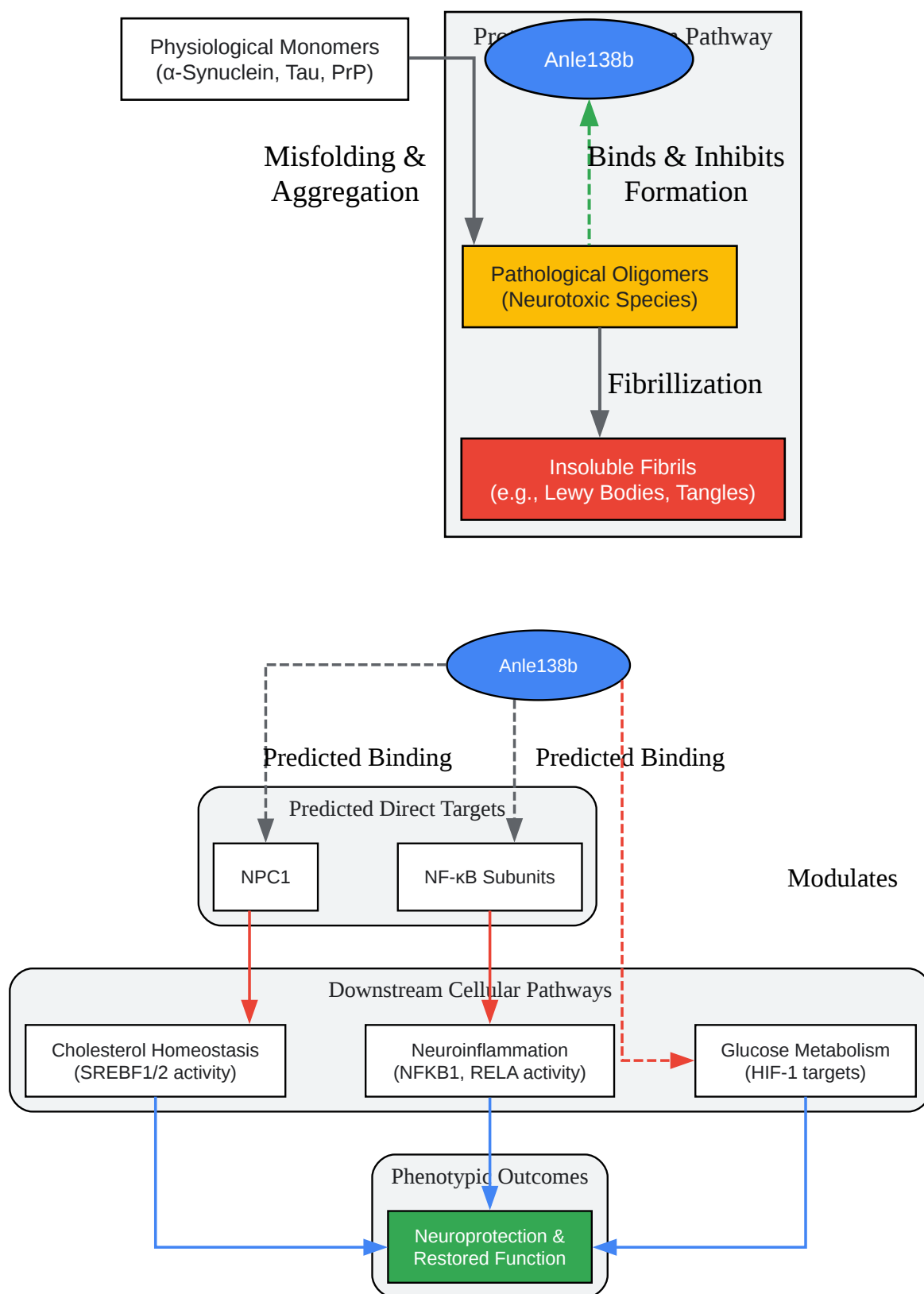
This document provides a comprehensive technical overview of the known targets and mechanisms of Anle138b in various neurodegenerative disease models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and associated signaling pathways. It should be noted that while this guide focuses on Anle138b, information regarding a specific "F105 variant" was not available in the reviewed scientific literature.

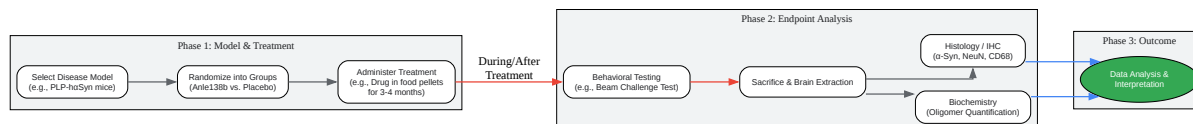
Core Mechanism of Action: Oligomer Modulation

The primary therapeutic action of Anle138b is the specific targeting and modulation of pathological protein oligomers.^{[1][2]} Unlike many other therapeutic approaches, Anle138b does not bind to or interfere with the function of physiological protein monomers, a critical advantage for preserving normal cellular processes.^{[5][8]}

Direct Interaction with Aggregates: Anle138b exhibits structure-dependent binding to pathological aggregates of various proteins, including α -synuclein, tau, and prion protein (PrPSc).^{[1][2][9]} This suggests that these different pathological oligomers may share a common structural motif that the compound recognizes.^{[1][2]} High-resolution studies and molecular docking analyses indicate that Anle138b binds to hydrophobic pockets within the oligomeric and fibrillar structures.^{[8][10]} This interaction inhibits the formation of toxic oligomers and blocks the progression to larger, insoluble fibrils.^{[1][5][8]}

Inhibition of Pore Formation: A proposed mechanism of neurotoxicity for oligomers of amyloid-beta and tau is the formation of pores in cellular membranes, leading to disruptive ion flow and cell death.^[11] Anle138b has been shown to attach to these protein clusters and deactivate the ion channels they create, thereby preventing this toxic ion flow and protecting nerve cells.^[11]





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